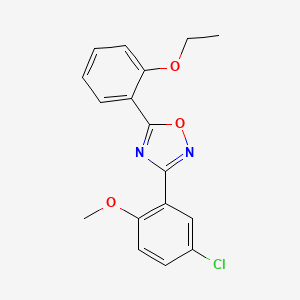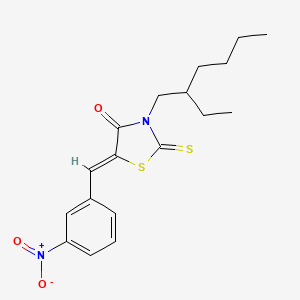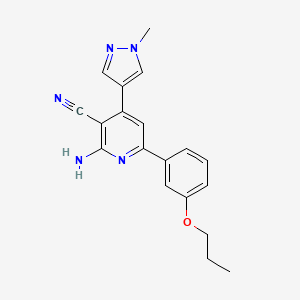
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bipiperidine derivative that has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis by activating various pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential applications in various fields. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as the mechanisms of neurodegenerative disorders. However, one of the limitations of using this compound is its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One of the major directions is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms of action of this compound in various disease models. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science can also be explored.
Méthodes De Synthèse
The synthesis of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidinyl)butane with 3-methyl-2-furoyl chloride and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine.
Applications De Recherche Scientifique
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the treatment of cancer. Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[1-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-16-6-12-28-19(16)21(26)22-8-4-18(5-9-22)24-7-2-3-17(15-24)20(25)23-10-13-27-14-11-23/h6,12,17-18H,2-5,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMPKGFXIIJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)

![3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5302028.png)
![1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5302032.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)
![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)


